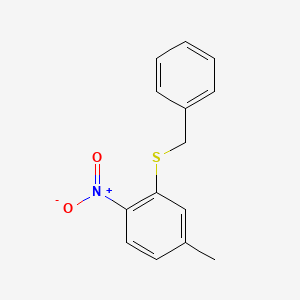

2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-4-methyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTVTVXMYCOWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Benzylsulfanyl 4 Methyl 1 Nitrobenzene

Retrosynthetic Analysis of the 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic routes by disconnecting the molecule at key bonds. The most logical disconnections are the carbon-sulfur (C-S) bond of the thioether and the carbon-nitrogen (C-N) bond of the nitro group.

Disconnecting the C-S bond suggests two primary pathways:

Pathway A: This involves the formation of the thioether linkage as a key step. The precursors would be a substituted nitrotoluene derivative and a benzylthiol equivalent. This can be achieved through nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Pathway B: This route involves the nitration of a pre-formed benzylsulfanyl-methylbenzene scaffold. The regioselectivity of the nitration reaction would be a critical factor in the success of this strategy.

Disconnecting the C-N bond is a less common approach for this type of molecule due to the directing effects of the existing substituents, but it could theoretically involve the oxidation of an amino group or a direct C-H nitration on a pre-formed thioether. For the purpose of this analysis, Pathway A represents the more conventional and controllable approach.

Regioselective Introduction of Substituents on the Benzene (B151609) Ring

The successful synthesis of this compound hinges on the regioselective introduction of the nitro and benzylsulfanyl groups onto the toluene (B28343) backbone.

Nitration of Methylbenzene Derivatives and Related Scaffolds

The introduction of a nitro group onto a toluene ring is a classic example of electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. The nitration of toluene typically yields a mixture of isomers, with the ortho and para products predominating. nih.govuncw.edu

Conventional nitration methods, often employing a mixture of nitric acid and sulfuric acid, produce an ortho:meta:para ratio of approximately 57:4:39. uncw.edu However, the regioselectivity can be influenced by the reaction conditions, including the choice of nitrating agent and solvent. nih.govgithub.io For instance, nitrations with preformed nitronium salts like NO₂⁺BF₄⁻ can alter the isomer ratios. nih.govgithub.ioacs.org

To favor the formation of the required 4-methyl-1-nitrobenzene precursor, separation of the isomers from the nitration of toluene would be necessary. Alternatively, starting with p-toluidine, protection of the amino group, followed by nitration and subsequent removal of the directing group could be a more selective, albeit longer, route.

Zeolite catalysts have also been explored to improve the regioselectivity of toluene nitration, with some methods achieving a para-isomer yield as high as 80-82%. uncw.educardiff.ac.uk

Interactive Data Table: Regioselectivity in the Nitration of Toluene

| Nitrating Agent/Conditions | Ortho (%) | Meta (%) | Para (%) | Source(s) |

| Conventional Mixed Acid | ~57 | ~4 | ~39 | uncw.edu |

| NO₂⁺BF₄⁻ in Dichloromethane | ~66 | ~3 | ~31 | github.io |

| Zeolite-Assisted (Improved) | ~18 | ~0.5 | ~82 | uncw.edu |

Benzylsulfanylation Approaches to Form the Thioether Linkage

The formation of the C-S bond is a critical step in the synthesis of this compound. Several methods are available for the creation of this thioether linkage.

Nucleophilic Aromatic Substitution of Halogenated Nitro-methylbenzenes

Nucleophilic aromatic substitution (SNAr) is a viable method for forming the C-S bond. libretexts.org This reaction requires an activated aromatic ring, typically with electron-withdrawing groups positioned ortho or para to a leaving group (such as a halogen). libretexts.org In the context of synthesizing the target molecule, a suitable precursor would be 2-chloro-4-methyl-1-nitrobenzene or 2-fluoro-4-methyl-1-nitrobenzene.

The nitro group at the ortho position strongly activates the ring towards nucleophilic attack by a sulfur nucleophile like sodium benzylthiolate. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net This method is often efficient and leads to the desired product in good yield.

Cross-Coupling Reactions for Carbon-Sulfur Bond Formation

Modern synthetic organic chemistry offers a variety of metal-catalyzed cross-coupling reactions for the formation of C-S bonds. researchgate.net Palladium-catalyzed reactions, in particular, are powerful tools for coupling aryl halides or triflates with thiols to form aryl thioethers. nih.govnih.gov Other transition metals like nickel, copper, and cobalt have also been used to catalyze such transformations. nih.govnih.gov

For the synthesis of this compound, a palladium-catalyzed coupling of 2-halo-4-methyl-1-nitrobenzene with benzylthiol could be employed. These reactions often exhibit high functional group tolerance and can proceed under mild conditions. nih.gov More recently, visible-light-promoted, metal-free C-S cross-coupling reactions have also been developed. researchgate.netnih.gov

Positional Selectivity in Benzylation Processes

While the previously discussed methods focus on building the molecule from pre-functionalized rings, direct C-H functionalization or benzylation of a thiophenol derivative could also be considered. However, controlling the positional selectivity in such reactions can be challenging.

In the context of the target molecule, if one were to start with 4-methyl-2-mercaptophenol, benzylation of the thiol group would need to be selective over the hydroxyl group. More advanced strategies involving directed C-H functionalization could potentially be employed, but these are often complex and may require specific directing groups. nih.govnih.gov For the specific target molecule, the nucleophilic aromatic substitution and cross-coupling approaches generally offer better control over the regiochemical outcome.

Stepwise and Convergent Synthesis Pathways to this compound

The construction of this compound can be approached through different synthetic strategies, primarily revolving around the formation of the key carbon-sulfur (C-S) bond. Both linear (stepwise) and convergent approaches are viable, with the choice often depending on factors such as starting material availability, desired yield, and scalability.

Order of Functional Group Introduction and Reaction Sequence Optimization

The synthesis of this compound necessitates the careful consideration of the order in which the functional groups—nitro, methyl, and benzylsulfanyl—are introduced onto the benzene ring. A common and logical stepwise approach involves starting with a pre-functionalized benzene derivative.

A highly plausible synthetic route commences with a substituted nitrotoluene, such as 2-chloro-5-nitrotoluene (B86962) or 2-bromo-4-methyl-1-nitrobenzene. This strategy is predicated on the activation of the halogen's position by the electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution (SNAr). The nitro group, being a strong deactivating group, directs incoming nucleophiles to the ortho and para positions relative to itself. researchgate.net

The key reaction in this sequence is the nucleophilic aromatic substitution of the halogen atom by the sulfur nucleophile, benzylthiolate. This thiolate is typically generated in situ from benzyl (B1604629) mercaptan by treatment with a suitable base.

Reaction Scheme:

Caption: A representative stepwise synthesis of this compound via nucleophilic aromatic substitution.

Optimization of this reaction sequence involves selecting the appropriate starting halogenated nitrotoluene. While fluoroarenes are often the most reactive in SNAr reactions, chloro- or bromo-derivatives are commonly used due to their accessibility and cost-effectiveness. The choice of base and solvent is also critical for efficient reaction, as discussed in section 2.4.

Utilization of Pre-functionalized Aromatic Building Blocks

This approach streamlines the synthesis, making it more efficient and is often the preferred method in practice. The primary bond formation is the C-S linkage, which is achieved through the reaction of this building block with benzyl mercaptan.

Catalytic Systems and Reaction Environment Optimization for this compound Synthesis

The successful synthesis of this compound via nucleophilic aromatic substitution is highly dependent on the reaction environment and the presence of appropriate catalysts or promoters.

The reaction is typically carried out in the presence of a base to deprotonate the benzyl mercaptan, forming the more nucleophilic benzylthiolate anion. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). Cesium carbonate has been noted for its effectiveness in promoting nucleophilic aromatic substitution reactions involving thiols.

The choice of solvent is also crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.

While many SNAr reactions with activated nitroarenes proceed without the need for a transition metal catalyst, certain systems can enhance the efficiency of C-S bond formation. Copper(I) iodide (CuI) has been reported as an effective catalyst for the synthesis of aryl sulfides from nitroarenes and thiols. These catalyzed reactions can sometimes offer milder conditions and broader substrate scope.

Below is a table summarizing typical reaction parameters for the synthesis of aryl benzyl sulfides via SNAr:

| Parameter | Typical Conditions | Rationale |

| Starting Material | 2-chloro-5-nitrotoluene | Readily available pre-functionalized building block. |

| Nucleophile | Benzyl mercaptan | Source of the benzylsulfanyl group. |

| Base | K₂CO₃, Cs₂CO₃ | Generates the active benzylthiolate nucleophile. |

| Solvent | DMF, DMSO | Polar aprotic solvent to enhance nucleophilicity. |

| Catalyst (optional) | CuI | Can facilitate the C-S bond formation. |

| Temperature | Room temperature to moderate heating | To achieve a reasonable reaction rate. |

Post-Synthetic Modification and Advanced Purification Protocols

Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, byproducts, and residual catalyst. Standard purification techniques such as column chromatography are highly effective.

For column chromatography, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is a mixture of non-polar and moderately polar solvents. A common eluent system for compounds of this type is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization is another powerful purification technique if the product is a solid. This involves dissolving the crude product in a hot solvent in which it is soluble and then allowing the solution to cool slowly. The pure product will crystallize out, leaving impurities in the solution. The choice of solvent is critical and is determined empirically.

A significant post-synthetic modification for this class of compounds is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many biologically active molecules and pharmaceutical intermediates. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a clean and efficient method.

Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

It is important to note that some reducing conditions can also affect the benzylsulfanyl group, potentially leading to C-S bond cleavage. Therefore, careful selection of the reduction method is necessary to ensure the desired transformation occurs without unwanted side reactions.

Advanced purification of the final product or its derivatives may involve techniques such as preparative thin-layer chromatography (TLC) for small-scale separations or high-performance liquid chromatography (HPLC) for achieving very high purity.

Reaction Mechanisms and Chemical Transformations of 2 Benzylsulfanyl 4 Methyl 1 Nitrobenzene

Reactivity and Mechanistic Pathways of the Nitro Group in 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene

The nitro group is a versatile functional group that profoundly impacts the reactivity of the benzene (B151609) ring and can undergo various transformations, most notably reduction.

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing access to valuable amino compounds. numberanalytics.com The selective reduction of the nitro group in a molecule like this compound, which also contains a sulfur linkage, requires careful selection of reagents to avoid unwanted side reactions. researchgate.net The reduction can proceed through several intermediates, and by controlling the reaction conditions, it is possible to selectively obtain anilines, hydroxylamines, or nitrones. wikipedia.org

General Reduction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Selective reduction to the hydroxylamine (B1172632) stage can be achieved using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride or through controlled catalytic or electrolytic reduction. wikipedia.org Nitrones can be formed by the condensation of hydroxylamines with aldehydes or ketones.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. numberanalytics.commasterorganicchemistry.com Catalysts such as palladium, platinum, or nickel are commonly used. numberanalytics.com Metal nanoparticles, in particular, have garnered significant attention due to their high surface area and catalytic activity. rsc.orgresearchgate.net

The mechanism of catalytic reduction on a metal nanoparticle surface generally involves the following steps:

Adsorption: Both the nitro compound and the hydrogen source (e.g., H₂ or a transfer hydrogenation agent like hydrazine (B178648) or sodium borohydride) adsorb onto the surface of the metal nanoparticle. numberanalytics.comresearchgate.net

Electron Transfer: The metal catalyst facilitates the transfer of electrons to the nitro group. In the case of using NaBH₄ as a reductant, it is believed that both the nitroaromatic compound and the borohydride (B1222165) ions adsorb on the nanoparticle surface, where electron transfer from BH₄⁻ to the nitro group occurs. researchgate.net

Hydrogenation: The adsorbed nitro group is sequentially hydrogenated, passing through nitroso and hydroxylamine intermediates before forming the final amine product. nih.gov

Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency and selectivity of the reduction can be influenced by the type of metal nanoparticle, its size and shape, the support material, and the reaction conditions. nih.govmdpi.com For a substrate like this compound, a key challenge is to achieve chemoselective reduction of the nitro group without causing hydrogenolysis (cleavage) of the carbon-sulfur bond in the benzylsulfanyl moiety. Catalysts like palladium on carbon (Pd/C) are often effective for this purpose under controlled conditions. numberanalytics.com

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst System | Reductant | Typical Products | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Hydrazine, Formate (B1220265) salts | Anilines | numberanalytics.com |

| Platinum(IV) Oxide (PtO₂) | H₂ | Anilines | numberanalytics.comwikipedia.org |

| Raney Nickel | H₂, Hydrazine | Anilines, Hydroxylamines | numberanalytics.comwikipedia.org |

| Gold or Silver Nanoparticles | NaBH₄ | Anilines | nih.govmdpi.com |

| Zinc or Iron Metal | Acid (e.g., HCl) | Anilines | masterorganicchemistry.com |

| Zinc Dust / NH₄Cl | - | Hydroxylamines | wikipedia.org |

Electrochemical methods offer a highly controllable and often selective alternative for the reduction of nitroaromatic compounds. numberanalytics.com The reduction potential can be precisely tuned to target specific functional groups. The electrochemical reduction of aromatic nitro compounds typically proceeds in a stepwise manner.

In aprotic solvents, the initial step is a reversible one-electron transfer to form a radical anion (ArNO₂⁻). acs.org In the presence of proton donors, the mechanism becomes more complex. The reduction can proceed via two independent pathways: a reversible one-electron step and an irreversible multi-electron process that yields products like the corresponding hydroxylamine. acs.org

The general pathway for the complete electrochemical reduction to an aniline (B41778) in a protic medium is as follows:

Step 1 (2e⁻, 2H⁺): The nitro group is reduced to a nitroso group. Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Step 2 (2e⁻, 2H⁺): The nitroso group is further reduced to a hydroxylamine. Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Step 3 (2e⁻, 2H⁺): The hydroxylamine is finally reduced to the aniline. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

By controlling the electrode potential and the pH of the medium, it is possible to stop the reduction at the hydroxylamine stage. rsc.org The formation of dimeric products like azoxy, azo, and hydrazo compounds can also occur, particularly under specific potential and concentration conditions. rsc.orgdtic.mil

The nitro group is a powerful electron-withdrawing group, exerting its effect through both induction and resonance. nih.gov This property deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SₙAr). nih.govnumberanalytics.comlibretexts.org

For an SₙAr reaction to occur, two main conditions must be met:

The presence of a good leaving group on the aromatic ring.

Strong activation of the ring by electron-withdrawing groups, such as a nitro group. libretexts.orgchemistrysteps.com

The activating nitro group must be positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. chemistrysteps.com If the nitro group is in the meta position, this stabilization is not possible, and the reaction is much less likely to occur. libretexts.org

In the case of this compound, the nitro group is ortho to the benzylsulfanyl group. While the benzylsulfanyl group is not a typical leaving group like a halide, the strong activation provided by the nitro group could potentially facilitate its displacement by a very strong nucleophile under forcing conditions. More commonly, the electron-withdrawing nature of the nitro group reduces the electron density across the entire aromatic scaffold, influencing the reactivity of the other substituents and the ring itself. nih.govquora.com

Selective Reduction to Anilines, Hydroxylamines, and Nitrones

Transformations of the Benzylsulfanyl Moiety in this compound

The sulfur atom of the benzylsulfanyl group is in a low oxidation state and is readily oxidized.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and important transformation. jchemrev.com Achieving selective oxidation to the sulfoxide (B87167) without over-oxidation to the sulfone can be challenging and requires careful choice of the oxidant and reaction conditions. nih.gov

Common Oxidants:

Hydrogen peroxide (H₂O₂)

Meta-chloroperoxybenzoic acid (m-CPBA)

Sodium periodate (B1199274) (NaIO₄)

Potassium permanganate (B83412) (KMnO₄)

Dioxiranes

Mechanism of Oxidation:

The mechanism of sulfide (B99878) oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. For example, with a peroxy acid like m-CPBA, the reaction is thought to proceed via a concerted mechanism.

Oxidation to Sulfoxide: The lone pair on the sulfur atom attacks the terminal oxygen of the peroxy acid, with a concerted proton transfer, leading to the formation of the sulfoxide and the corresponding carboxylic acid.

Oxidation to Sulfone: The sulfoxide can be further oxidized to the sulfone. The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing nature of the sulfinyl group. Therefore, stronger conditions (e.g., excess oxidant, higher temperature) are typically required for the second oxidation step.

The selective oxidation of the sulfide in this compound must account for the presence of the nitro group, which is generally stable to many oxidizing agents. Reagents like hydrogen peroxide, often with a catalyst, or m-CPBA are commonly used for this transformation. nih.govresearchgate.net Controlling the stoichiometry of the oxidant is key to selectively obtaining the sulfoxide. Using one equivalent of the oxidant typically favors the formation of the sulfoxide, while two or more equivalents lead to the sulfone. jchemrev.com

Table 2: Products of Benzylsulfanyl Moiety Oxidation

| Starting Material | Oxidation Product | Oxidation State of Sulfur |

|---|---|---|

| This compound | 2-(Benzylsulfinyl)-4-methyl-1-nitrobenzene | +2 (Sulfoxide) |

| This compound | 2-(Benzylsulfonyl)-4-methyl-1-nitrobenzene | +4 (Sulfone) |

| 2-(Benzylsulfinyl)-4-methyl-1-nitrobenzene | 2-(Benzylsulfonyl)-4-methyl-1-nitrobenzene | +4 (Sulfone) |

Cleavage Reactions and Derivatives Thereof

The benzylsulfanyl group (-S-CH₂C₆H₅) in this compound is susceptible to cleavage through several synthetic methodologies, primarily targeting the carbon-sulfur bond. These reactions are analogous to the well-established cleavage of benzyl (B1604629) ethers and other benzyl-protected functional groups. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The choice of method depends on the desired outcome and the compatibility with the other functional groups on the aromatic ring, namely the nitro and methyl groups.

Common strategies for the cleavage of benzyl thioethers include reductive, oxidative, and acid-catalyzed methods.

Reductive Cleavage: This is a widely used method for debenzylation. A classic approach involves the use of dissolving metals, such as sodium in liquid ammonia (B1221849) (a Birch-type reduction). This method is highly effective but may also reduce the nitro group. Catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) is another common reductive technique. However, this method is often incompatible with nitro-aromatic compounds, as the nitro group is readily reduced to an amino group under these conditions. thieme-connect.com

Oxidative Cleavage: Oxidative methods provide an alternative to reduction. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, and similar reactivity can be expected for benzyl thioethers, particularly with photoirradiation to facilitate the reaction. organic-chemistry.orgresearchgate.net The sulfur atom of the benzylsulfanyl group may also be susceptible to oxidation, potentially forming sulfoxides or sulfones, which can be a competing reaction pathway.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers and can be applied to benzyl thioethers. organic-chemistry.org These reactions proceed by coordination of the Lewis acid to the sulfur atom, weakening the C-S bond and facilitating its scission.

The primary derivative resulting from the cleavage of the benzylsulfanyl group is 2-mercapto-5-methyl-nitrobenzene (or 4-methyl-2-nitothiophenol). This thiophenol derivative is a versatile intermediate for further synthesis, allowing for the introduction of various other functional groups at the sulfur atom.

| Method | Reagents | Primary Product | Potential Limitations/Side Reactions |

|---|---|---|---|

| Reductive Cleavage (Dissolving Metal) | Na/NH₃ (l) | 4-methyl-2-nitrothiophenol | Reduction of the nitro group to an amine. |

| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | 2-amino-4-methylthiophenol | Concomitant reduction of the nitro group is highly likely. |

| Oxidative Cleavage | DDQ, hv | 4-methyl-2-nitrothiophenol | Potential for oxidation of the sulfur atom to a sulfoxide or sulfone. |

| Lewis Acid-Mediated Cleavage | BCl₃, cation scavenger | 4-methyl-2-nitrothiophenol | Requires stoichiometric amounts of the Lewis acid; harsh conditions may not be compatible with all substrates. |

Electrophilic and Nucleophilic Aromatic Substitution on the this compound Ring

Further substitution on the aromatic ring of this compound is a complex process governed by the combined influence of the three existing substituents. The ring has three available positions for substitution: C3, C5, and C6.

Scope and Limitations of Further Aromatic Substitutions

The synthetic utility of this compound in further aromatic substitution reactions is significantly constrained by the properties of its substituents.

Scope:

Halogenation and Nitration: Reactions such as nitration (using fuming nitric acid/sulfuric acid) or halogenation (e.g., Br₂/FeBr₃) may be possible. However, they will require forcing conditions (high temperatures, strong reagents) due to the deactivating effect of the nitro group. msu.edu The reactions would likely yield a mixture of isomers, primarily the C5-substituted product, as predicted by the analysis of directing effects.

Limitations:

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are almost certain to fail. The strong deactivation of the ring by the nitro group makes it insufficiently nucleophilic to attack the carbocation or acylium ion electrophiles generated in these reactions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the nitro group and the sulfur atom, adding further deactivation.

Nucleophilic Aromatic Substitution: As mentioned, the absence of a suitable leaving group at an ortho or para position to the nitro group precludes standard SₙAr reactions.

Oxidative Sensitivity: The benzylsulfanyl group is susceptible to oxidation. Harsh, oxidative conditions required for some EAS reactions (e.g., nitration) could lead to unwanted side reactions at the sulfur atom, forming the corresponding sulfoxide or sulfone. This complicates the synthetic scope and can lead to a reduction in the yield of the desired aromatic substitution product.

Synthesis of Novel Derivatives and Analogues of 2 Benzylsulfanyl 4 Methyl 1 Nitrobenzene

Systematic Modification of the Nitro Group and its Impact on Chemical Reactivity

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, thereby modulating the electronic properties and reactivity of the aromatic ring.

Derivatives via Nitro Group Reduction (e.g., Amines, Hydroxylamines)

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable amine and hydroxylamine (B1172632) derivatives.

Amines: The complete reduction of the nitro group in 2-(benzylsulfanyl)-4-methyl-1-nitrobenzene to an amine function, yielding 2-(benzylsulfanyl)-4-methylaniline, can be achieved through various established methods. Catalytic hydrogenation is a common and efficient approach, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org Alternatively, chemical reduction using metals in acidic media, such as iron, tin, or zinc in hydrochloric acid, is a widely used method for the synthesis of anilines from nitroaromatics. wikipedia.org

Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-(2-(benzylsulfanyl)-4-methylphenyl)hydroxylamine. This selective transformation is more delicate than the complete reduction to the amine. Common reagents for this purpose include zinc dust in the presence of a neutral salt like ammonium (B1175870) chloride in an aqueous or alcoholic medium. wikipedia.org Another effective method involves the use of hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst at controlled low temperatures (0-10 °C). wikipedia.orggoogle.com The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the corresponding amine. mdpi.com

Table 1: Reagents for Nitro Group Reduction

| Product | Reagent(s) |

|---|---|

| Amine | H₂, Pd/C |

| Amine | Fe, HCl |

| Amine | Sn, HCl |

| Amine | Zn, HCl |

| Hydroxylamine | Zn, NH₄Cl |

| Hydroxylamine | N₂H₄·H₂O, Raney Ni |

Formation of Other Nitrogen-Containing Functionalities

Beyond simple reduction, the nitro group can be a precursor to other nitrogen-containing functionalities, such as azo and azoxy compounds, which are formed through partial reduction and condensation reactions.

Azo and Azoxy Derivatives: The formation of azoxy compounds from nitroaromatics can be achieved by reduction with certain reagents, such as sodium arsenite or glucose in an alkaline medium. The reaction proceeds through the condensation of a nitroso intermediate with a hydroxylamine intermediate. google.com Further controlled reduction of the azoxy compound can yield the corresponding azo derivative. Azo compounds can also be synthesized by the condensation of a nitroso derivative with an aniline (B41778). researchgate.netnih.gov The synthesis of these dimeric species from this compound would introduce novel structural motifs with potential for altered chemical and physical properties.

Exploration of Variations in the Benzylsulfanyl Moiety

Modification of the benzylsulfanyl group offers another rich area for creating analogues with diverse steric and electronic profiles.

Introduction of Substituted Benzyl (B1604629) Groups

Analogues of this compound can be synthesized by introducing various substituents onto the benzyl ring of the benzylsulfanyl moiety. This can be accomplished through the nucleophilic aromatic substitution reaction of a suitable precursor, such as 2-chloro-4-methyl-1-nitrobenzene, with a range of substituted benzyl thiols (e.g., 4-methoxybenzyl thiol, 4-chlorobenzyl thiol). nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This approach allows for the systematic variation of electronic and steric properties of the benzyl group.

Replacement with Other Alkyl or Aryl Sulfanyl (B85325)/Sulfonyl Groups

The benzylsulfanyl group can be entirely replaced with other alkyl or aryl sulfanyl groups. This is achieved by reacting 2-chloro-4-methyl-1-nitrobenzene with various thiols (R-SH), where 'R' can be an alkyl or a different aryl group, under basic conditions. nih.gov

Table 2: Synthesis of Sulfanyl and Sulfonyl Derivatives

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| 2-Chloro-4-methyl-1-nitrobenzene | Substituted Benzyl Thiol, Base | Substituted Benzylsulfanyl Derivative |

| 2-Chloro-4-methyl-1-nitrobenzene | Alkyl/Aryl Thiol, Base | Alkyl/Aryl Sulfanyl Derivative |

| This compound | H₂O₂, CH₃COOH or m-CPBA | Benzylsulfonyl Derivative |

Functionalization and Derivatization at the Methyl Group (Benzylic Position)

The methyl group at the 4-position, being in a benzylic position, is susceptible to various functionalization reactions, providing another handle for derivatization.

Halogenation: The benzylic hydrogens of the methyl group can be substituted with halogens (e.g., bromine or chlorine) via free radical halogenation. This reaction is typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). libretexts.org The resulting benzylic halides, such as 2-(benzylsulfanyl)-4-(bromomethyl)-1-nitrobenzene, are versatile intermediates for further nucleophilic substitution reactions.

Oxidation: The benzylic methyl group can be oxidized to introduce oxygen-containing functionalities. For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group to a carboxylic acid, yielding 2-(benzylsulfanyl)-4-carboxy-1-nitrobenzene. Milder oxidation conditions can potentially lead to the formation of the corresponding aldehyde or alcohol.

These synthetic strategies provide a comprehensive toolkit for the derivatization of this compound, enabling the creation of a wide array of novel compounds with tailored chemical properties for further investigation.

Construction of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The architecture of this compound is well-suited for intramolecular cyclization reactions to form benzo-fused heterocyclic systems, most notably derivatives of phenothiazine (B1677639). The key transformation involves the reduction of the nitro group to an amine, which can then react with the adjacent benzylsulfanyl moiety.

A primary synthetic route would involve a reductive cyclization process. The nitro group is a versatile precursor to an amino group, which is highly nucleophilic. Upon reduction, the resulting 2-(benzylsulfanyl)-4-methylaniline intermediate can undergo intramolecular cyclization. One of the most established methods for synthesizing the phenothiazine core from related precursors is the Smiles rearrangement or a similar intramolecular aromatic nucleophilic substitution.

Although traditionally synthesized by the thionation of diphenylamines, modern methods often utilize transition-metal-catalyzed cross-coupling reactions to construct the phenothiazine skeleton. researchgate.net For the scaffold , a plausible pathway post-reduction would be an intramolecular cyclization. The process would likely proceed as follows:

Reduction of the Nitro Group: The nitro group of this compound is first reduced to an amine. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation.

Intramolecular Cyclization: The newly formed amino group in the intermediate, 2-(benzylsulfanyl)-4-methylaniline, can then act as a nucleophile. Depending on reaction conditions, this could lead to the formation of a phenothiazine-type structure. This cyclization is a key step in forming fused heterocyclic systems from such precursors.

The table below outlines a hypothetical reaction scheme for this transformation, drawing parallels from established syntheses of related heterocyclic structures. researchgate.netjocpr.com

Table 1: Plausible Synthesis of a Fused Heterocycle from this compound

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Class of Transformation |

| 1 | This compound | e.g., SnCl₂, HCl or H₂, Pd/C | 2-(Benzylsulfanyl)-4-methylaniline | Reduction |

| 2 | 2-(Benzylsulfanyl)-4-methylaniline | Heat, possibly with a base or acid catalyst | 3-Methyl-10H-phenothiazine (after cleavage of benzyl group and cyclization) | Intramolecular Cyclization |

This strategy leverages the proximity of the reactive nitro (subsequently amino) group and the benzylsulfanyl group to construct a thermodynamically stable tricyclic system. The synthesis of various substituted phenothiazines is a significant area of research due to their wide range of biological activities. nih.govchemrxiv.org

Structure-Reactivity and Structure-Transformation Relationships in this compound Analogues

The reactivity of this compound is governed by the interplay of its three key functional components: the nitro group, the benzylsulfanyl moiety, and the methyl group on the benzene (B151609) ring.

Influence of the Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. researchgate.net Its presence significantly lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), reducing its reactivity with electrophiles. researchgate.net Conversely, the strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, in this specific molecule, the positions are already substituted. The primary role of the nitro group in transformations is as a precursor to the amine, enabling cyclization reactions as discussed previously. nih.govrsc.org

Role of the Benzylsulfanyl Group: The sulfur atom in the benzylsulfanyl group possesses lone pairs of electrons, which can be donated to the aromatic ring, making it an ortho-, para-directing group in electrophilic substitution reactions. However, this activating effect is counteracted by the strong deactivating effect of the nitro group. The sulfur linkage is also a key site for chemical reactions. It can be oxidized to form sulfoxides and sulfones, which would drastically alter the electronic properties and reactivity of the entire molecule. Furthermore, the C-S bond can be cleaved under certain reductive or rearrangement conditions, which is often a necessary step in cyclization to phenothiazine-like structures.

The structure-transformation relationship can be summarized in the following table, based on the properties of analogous nitrobenzene (B124822) derivatives. researchgate.netresearchgate.net

Table 2: Predicted Reactivity Based on Structural Components

| Structural Component | Electronic Effect | Influence on Reactivity | Potential Transformations |

| Nitro Group (-NO₂) at C1 | Strong electron-withdrawing (-I, -M) | Deactivates ring to electrophiles; enables nucleophilic attack; key for reductive cyclization. | Reduction to amine; participation in cyclization reactions. |

| Benzylsulfanyl Group (-SCH₂Ph) at C2 | Weak electron-donating (+M), weak deactivating (-I) | Directs electrophiles (if reaction occurs); can be oxidized; participates in cyclization. | Oxidation (sulfoxide, sulfone); C-S bond cleavage; intramolecular cyclization. |

| Methyl Group (-CH₃) at C4 | Weak electron-donating (+I) | Weakly activates the ring; provides steric influence. | Side-chain reactions (e.g., oxidation) under harsh conditions. |

Spectroscopic and Structural Characterization Methodologies for 2 Benzylsulfanyl 4 Methyl 1 Nitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-(benzylsulfanyl)-4-methyl-1-nitrobenzene in solution. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, to definitively establish the molecular scaffold, multi-dimensional techniques are indispensable.

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton (H-H) couplings within the molecule, typically over two or three bonds. For this compound, COSY would be expected to show distinct spin systems: one for the three adjacent protons on the nitrotoluene ring and another for the five protons of the benzyl (B1604629) group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the entire molecular structure by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons. mdpi.com Key expected HMBC correlations for this molecule would include:

Correlations from the benzylic methylene (B1212753) protons (-S-CH₂ -Ph) to the carbons of both the benzyl ring and the nitrotoluene ring, confirming the thioether linkage.

Correlations from the methyl protons (-CH₃ ) to the carbons of the nitrotoluene ring, confirming its position.

Based on established chemical shift principles for similar thioether and nitroaromatic compounds, a plausible set of NMR assignments can be predicted. nih.goviucr.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Nitrotoluene Ring | |||

| C1-NO₂ | - | ~148.0 | H2', H6' |

| C2-S | - | ~135.0 | H6, H1' |

| C3 | ~7.50 (d) | ~125.0 | H5, H1' |

| C4-CH₃ | - | ~140.0 | H3, H5, H7 |

| C5 | ~7.30 (dd) | ~133.0 | H3, H7 |

| C6 | ~8.05 (d) | ~126.0 | H2' |

| C7 (CH₃) | ~2.45 (s) | ~21.0 | C3, C4, C5 |

| Benzyl Group | |||

| C1' (CH₂) | ~4.20 (s) | ~38.0 | C2, C2', C6' |

| C2' | - | ~137.0 | H1', H3', H7' |

| C3', C7' | ~7.25-7.35 (m) | ~129.0 | H1', H4'/H5' |

| C4', C6' | ~7.25-7.35 (m) | ~128.5 | H3'/H5' |

| C5' | ~7.25-7.35 (m) | ~127.5 | H3', H4' |

The single bonds in the C(aryl)-S-CH₂-C(aryl) backbone allow for considerable rotational freedom, meaning the molecule can adopt various conformations in solution. nih.gov Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insight into the time-averaged spatial proximity of atoms. A NOESY experiment detects through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. mdpi.com

For this compound, NOESY could reveal correlations between the benzylic methylene protons and the protons on both aromatic rings. The presence and relative intensity of these cross-peaks would help to elucidate the preferred three-dimensional arrangement or conformational preferences of the molecule in a given solvent. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a rapid and non-destructive method for identifying the functional groups within a molecule. youtube.com Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies corresponding to its specific vibrational modes (e.g., stretching, bending).

The combined FT-IR and FT-Raman spectra provide a unique "molecular fingerprint," which is highly specific to the compound's structure. youtube.com Key vibrational bands expected for this compound include:

Nitro Group (NO₂): This group gives rise to two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration appears as a strong band typically between 1500 and 1560 cm⁻¹, while the symmetric stretch is found between 1330 and 1390 cm⁻¹. spectroscopyonline.comresearchgate.net

Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene groups show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond vibration is typically weak and appears in the 600-800 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | NO₂ | 1560 - 1500 | Strong |

| Symmetric Stretch | NO₂ | 1390 - 1330 | Strong |

| Stretch | Aromatic C-H | 3100 - 3000 | Medium-Weak |

| Stretch | Aliphatic C-H | 3000 - 2850 | Medium |

| Stretch | Aromatic C=C | 1600 - 1450 | Medium-Weak |

| Scissoring Bend | NO₂ | 890 - 835 | Medium |

| Stretch | C-S | 800 - 600 | Weak |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and confirmation of its molecular formula. For this compound (C₁₄H₁₃NO₂S), the calculated exact mass serves as a definitive confirmation of its identity.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by electron impact, EI), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern is reproducible and serves as a molecular fingerprint.

Key fragmentation pathways for this compound would likely include:

Formation of the Tropylium (B1234903) Ion: A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-S bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Loss of Nitro Group Fragments: Characteristic losses for aromatic nitro compounds include the loss of a nitro radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da) from the molecular ion. miamioh.eduyoutube.com

Interactive Table: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Fragment Formula | Fragment Identity / Origin |

| 259.0667 | [C₁₄H₁₃NO₂S]⁺• | Molecular Ion (M⁺•) |

| 213.0718 | [C₁₄H₁₃S]⁺ | Loss of •NO₂ from M⁺• |

| 168.0323 | [C₁₀H₈S]⁺• | Cleavage and rearrangement |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Packing Interactions

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray crystallography provides the most definitive and precise picture of a molecule's three-dimensional geometry in the solid state. nih.govnih.gov This technique can unambiguously determine the absolute configuration and provide precise measurements of all bond lengths, bond angles, and torsion angles. nih.gov

For this compound, a crystallographic analysis would reveal:

Planarity: The degree of planarity of the aromatic rings and the orientation of the nitro and methyl substituents relative to the ring plane. mdpi.com

Intermolecular Interactions: The analysis would elucidate the non-covalent interactions that stabilize the crystal packing. These could include C-H···O hydrogen bonds between the methyl or aromatic protons and the oxygen atoms of the nitro group on neighboring molecules, as well as potential offset π–π stacking interactions between the aromatic rings. researchgate.net

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

| Chemical Formula | C₁₄H₁₃NO₂S | Elemental composition of the molecule. |

| Formula Weight | 259.32 | Molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | 13.6, 3.7, 13.6 | Dimensions of the unit cell. |

| β (°) | 91.7 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 686 | Volume of a single unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Advanced Spectroscopic Methodologies for Purity and Isomeric Composition Assessment

The spectroscopic techniques described are also powerful tools for assessing the purity of a sample and distinguishing it from its structural isomers. The synthesis of this compound could potentially yield other isomers (e.g., 3-methyl-2-(benzylsulfanyl)-1-nitrobenzene or 4-methyl-3-(benzylsulfanyl)-1-nitrobenzene).

NMR Spectroscopy: Each structural isomer will have a unique NMR spectrum. The chemical shifts of the aromatic protons and, most diagnostically, their coupling patterns (splitting) will be different. For the target 1,2,4-trisubstituted ring, a specific pattern of doublets and double-doublets is expected, which would differ from the patterns of other substitution arrangements.

Chromatography-Coupled Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can physically separate isomers based on differences in their volatility and polarity before they enter the mass spectrometer. Even if the isomers have identical mass spectra, their different retention times in the chromatogram would confirm their presence.

Computational Chemistry and Theoretical Investigations of 2 Benzylsulfanyl 4 Methyl 1 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the structure with the minimum energy. unpatti.ac.id For nitrobenzene (B124822) and its derivatives, DFT calculations, often using functionals like B3LYP, have been successfully employed to optimize molecular structures and obtain minimum energy states. unpatti.ac.id

In the case of 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene, geometry optimization would reveal crucial structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic and steric effects of the nitro (-NO₂), methyl (-CH₃), and benzylsulfanyl (-SCH₂C₆H₅) groups. The presence of these substituents can induce changes in the planarity of the benzene (B151609) ring. unpatti.ac.id By calculating the energy profiles of different conformers, particularly concerning the rotation around the C-S and S-CH₂ bonds, researchers can identify the most stable conformations and the energy barriers between them.

Table 1: Representative Data from DFT Geometry Optimization

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-S, S-C). | Provides insight into bond order and strength. |

| Bond Angles | The angle formed between three connected atoms (e.g., O-N-O, C-S-C). | Determines the local shape and steric strain of the molecule. |

| Dihedral Angles | The angle between two planes, each defined by three atoms. | Describes the conformation and rotational orientation of molecular fragments. |

| Total Energy | The calculated total electronic energy of the optimized structure. | Used to compare the relative stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. unpatti.ac.id A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The electron-withdrawing nitro group is expected to lower the energy of the LUMO and localize it primarily on the nitrobenzene ring. researchgate.net Conversely, the electron-donating methyl and benzylsulfanyl groups would influence the energy and distribution of the HOMO. scispace.com This analysis helps predict how the molecule will interact with other reagents.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity) and ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity) and electron affinity. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. |

Electrostatic Potential (MEP) Mapping for Predicting Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net

Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they represent areas of high electron density. nih.gov Conversely, regions with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atoms of the methyl group and the benzene rings would likely exhibit positive potential, indicating sites susceptible to nucleophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics (MD) simulations provide insight into its dynamic behavior and interactions with its environment. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: By simulating the molecule's movements, researchers can observe the rotations around flexible bonds (e.g., C-S-C linkages) and identify the most populated conformations in different environments, such as in a solvent or interacting with a biological target.

Study Intermolecular Interactions: Simulations can model how the molecule interacts with solvent molecules or other solutes. This is crucial for understanding its solubility and how it might bind to a receptor, revealing key interactions like hydrogen bonds, van der Waals forces, and hydrophobic contacts. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then creating a mathematical equation that links these descriptors to an observed property.

Development of Molecular Descriptors Specific to this compound Analogues

To develop a QSPR/QSAR model for analogues of this compound, the first step is to define and calculate relevant molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Parameters such as dipole moment, polarizability, HOMO and LUMO energies, and atomic charges. These describe the electronic aspects of the molecule. dergipark.org.tr

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: Parameters like the logarithm of the partition coefficient (logP) describe the molecule's lipophilicity, which is crucial for its behavior in biological systems. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

For a series of analogues where substituents on the benzene rings are varied, a QSPR model could predict properties like solubility, melting point, or reactivity. Similarly, a QSAR model could predict biological activity, such as enzyme inhibition, by identifying which combination of electronic, steric, and hydrophobic properties leads to optimal performance. nih.gov For instance, studies on related benzylsulfanyl derivatives have shown that properties like lipophilicity and the electronic effects of substituents are significant contributors to their activity. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Predicting Reaction Outcomes and Electronic Characteristics

Computational chemistry serves as a powerful tool for predicting the reactivity and electronic nature of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model the molecule's electronic structure to forecast its behavior in chemical reactions. Key indicators of reactivity are derived from the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial determinant of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the nitro group (-NO2), being a strong electron-withdrawing group, is expected to significantly lower the energy of the LUMO, concentrating it on the nitrobenzene ring. This would make the aromatic ring electron-deficient and susceptible to nucleophilic attack. The benzylsulfanyl group (-SCH2Ph) and the methyl group (-CH3) are, by contrast, electron-donating, which would raise the energy of the HOMO. The HOMO is likely to be localized more on the sulfur atom and the benzyl (B1604629) group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, negative potential regions (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The area around the aromatic protons and the methylene (B1212753) bridge would likely exhibit a positive potential.

These computational insights allow for the prediction of various reaction outcomes. For instance, the electron-deficient nature of the nitro-substituted ring suggests that nucleophilic aromatic substitution reactions could be favored. The localization of the HOMO on the sulfur atom suggests it could be a site for oxidation.

Below is a table summarizing the predicted electronic characteristics based on computational studies of analogous molecules.

| Parameter | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high, localized on the sulfur and benzyl group. | Susceptibility of the sulfur atom to oxidation. |

| LUMO Energy | Relatively low, localized on the nitrobenzene ring. | Susceptibility of the aromatic ring to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to small. | Indicates a chemically reactive molecule. |

| MEP Negative Region | Concentrated on the oxygen atoms of the nitro group. | Likely site for electrophilic attack. |

| MEP Positive Region | Distributed over the aromatic protons and methylene bridge. | Potential sites for nucleophilic attack. |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations of vibrational frequencies can provide a detailed assignment for each band in an experimental IR or Raman spectrum. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, leading to a strong correlation with experimental data. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group, C-H stretching of the aromatic rings and the methyl and methylene groups, C=C stretching of the aromatic rings, and C-S stretching.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are typically in good agreement with experimental values, aiding in the assignment of signals in the NMR spectrum.

Below are tables of predicted vibrational frequencies and NMR chemical shifts for this compound, based on computational studies of similar compounds. researchgate.netmdpi.comscirp.org

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 870 - 830 | Medium |

| C-S Stretch | 750 - 650 | Medium to Weak |

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift Range (ppm) |

| Protons on the nitrobenzene ring | 7.0 - 8.0 |

| Protons on the benzyl ring | 7.2 - 7.5 |

| Methylene protons (-CH₂-) | 4.0 - 4.5 |

| Methyl protons (-CH₃) | 2.3 - 2.6 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift Range (ppm) |

| Carbon bearing the nitro group | 145 - 150 |

| Aromatic carbons | 120 - 140 |

| Methylene carbon (-CH₂-) | 35 - 45 |

| Methyl carbon (-CH₃) | 20 - 25 |

The correlation between these computationally predicted spectroscopic data and experimentally obtained spectra is a cornerstone of modern chemical analysis, providing a high degree of confidence in the structural elucidation of new compounds.

Future Research Directions and Potential Applications in Advanced Organic Chemistry

Innovations in Green Chemistry Approaches for 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene Synthesis

Traditional synthesis of aryl thioethers often relies on nucleophilic aromatic substitution or cross-coupling reactions, which may involve harsh conditions or expensive catalysts. The synthesis of this compound, likely proceeding via pathways analogous to the Williamson ether synthesis, presents an opportunity for green innovation. youtube.commasterorganicchemistry.com Future research could focus on replacing conventional volatile organic solvents with more environmentally benign alternatives.

Key green approaches to investigate include:

Solvent-free reactions: Physical grinding of reactants, such as 2-chloro-4-methyl-1-nitrobenzene and benzyl (B1604629) mercaptan with a solid base like potassium carbonate, could offer a solventless route. researchgate.netasianpubs.org

Green Solvents: The use of recyclable and biodegradable solvents like polyethylene (B3416737) glycol (PEG-600) or ethanol (B145695) could significantly reduce the environmental impact. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a promising avenue to explore for accelerating reaction times and reducing energy consumption compared to conventional heating. researchgate.net

| Method | Solvent/Medium | Base | Energy Source | Potential Advantages |

|---|---|---|---|---|

| Grinding | Solid-state (none) | K₂CO₃ | Mechanical | Solvent-free, simple workup |

| Green Solvent | PEG-600 or Ethanol | K₂CO₃ | Conventional Heating | Reduced toxicity, recyclable solvent |

| Microwave-Assisted | PEG-600 or Ethanol | K₂CO₃ | Microwave Irradiation | Rapid reaction times, energy efficient |

Catalyst Discovery and Engineering for Highly Selective Transformations of the Compound

The presence of two distinct functional groups—the reducible nitro group and the oxidizable thioether—makes chemoselectivity a primary challenge and a rich area for catalyst development. Future research will likely target the discovery and engineering of catalysts that can selectively transform one group while leaving the other intact.

Selective Nitro Group Reduction: The conversion of the nitro group to an amine is a fundamental transformation. wikipedia.org While standard methods like catalytic hydrogenation with Pd/C are effective, they can sometimes affect other functional groups. commonorganicchemistry.com Research into milder and more selective catalysts is crucial.

Iron-based Catalysts: Systems like iron powder in acidic media or Fe/CaCl₂ offer a cost-effective and environmentally friendly option for reducing nitroarenes with high functional group tolerance. organic-chemistry.orgmasterorganicchemistry.com

Tin(II) Chloride: SnCl₂ is a classic reagent for mild nitro reduction and could be adapted for this specific substrate. commonorganicchemistry.commasterorganicchemistry.com

Transfer Hydrogenation: Utilizing hydrogen donors like triethylsilane or formic acid with catalysts such as Pd/C can provide controlled and selective reduction. organic-chemistry.org

Selective Thioether Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone, which would drastically alter the electronic properties of the molecule. Developing catalysts that can achieve this oxidation without affecting the nitro group is a significant challenge that warrants investigation.

| Target Transformation | Catalytic System | Potential Selectivity | Reference Reaction Type |

|---|---|---|---|

| Nitro → Amine | Fe / Acid (e.g., AcOH) | High tolerance for thioethers | Metal-acid reduction masterorganicchemistry.com |

| Nitro → Amine | Pd/C, H₂ (controlled) | Potential for over-reduction or desulfurization | Catalytic hydrogenation commonorganicchemistry.com |

| Nitro → Amine | SnCl₂ | Mild, good for sensitive groups | Metal salt reduction commonorganicchemistry.com |

| Thioether → Sulfoxide | Mild Oxidants (e.g., H₂O₂, specific catalysts) | Challenge to avoid nitro group reactions | Selective oxidation |

Deepening Mechanistic Understanding of Complex Reaction Pathways Involving the Nitro and Thioether Groups

A fundamental understanding of the electronic interplay between the nitro and thioether groups is essential for predicting and controlling the compound's reactivity. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, particularly at the ortho and para positions, while the thioether group acts as an electron-donating group that activates these same positions.

Future mechanistic studies could employ a combination of experimental and computational methods to explore:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of further substitutions on the aromatic ring would provide insight into the directing effects of the competing groups.

Reduction Pathways: The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.govresearchgate.net Elucidating the precise mechanism for this compound could enable better control over the reaction to isolate these valuable intermediates.

Neighboring Group Participation: Research could probe whether the sulfur atom can participate in reactions involving the ortho-nitro group, potentially leading to novel cyclization or rearrangement pathways.

Computational Design and Virtual Screening of Novel Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for designing and predicting the properties of new molecules before their synthesis. researchgate.net For this compound, computational approaches can accelerate the discovery of derivatives with specific, tailored functionalities.

DFT Calculations: Density Functional Theory can be used to model the electronic structure, frontier molecular orbitals, and reaction energetics of the parent molecule and its derivatives. This can help predict reactivity, regioselectivity, and the impact of adding different substituents to the aromatic rings.

Virtual Screening: By creating a virtual library of derivatives, researchers can screen for compounds with desired properties, such as specific absorption spectra (for dyes), binding affinities (for chemical probes), or redox potentials.

Predictive Modeling: In silico methods can be employed to build quantitative structure-activity relationship (QSAR) models, for instance, to correlate structural features with potential applications in materials science or as precursors for biologically active molecules. researchgate.net

Integration of this compound Motifs into Advanced Materials or Chemical Probes for Academic Exploration

The unique structure of this compound makes it an attractive building block for advanced materials and specialized chemical tools.

Self-Assembled Monolayers (SAMs): The thioether moiety can act as an anchor to bind the molecule to metal surfaces like gold. cnr.it Subsequent reduction of the terminal nitro group to an amine would provide a reactive handle for attaching other molecules, creating functionalized surfaces for use in sensors or electronic devices. The reversible electrochemical reduction of the nitro group itself could be exploited to modulate surface properties. cnr.it

Functional Dyes and Pigments: Aromatic nitro compounds are important components of many dyes. researchgate.net The core structure could be expanded through chemical modifications (guided by computational design) to create novel chromophores with interesting optical or electronic properties.

Precursors for Heterocyclic Synthesis: The 2-amino-thioether derivative, obtained after nitro reduction, is a valuable precursor for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, a class of molecules with diverse applications in medicinal chemistry and materials science.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or thioether formation. A common approach involves reacting a nitro-substituted benzene derivative (e.g., 4-methyl-1-nitrobenzene with a leaving group, such as chloride) with benzyl mercaptan in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. For example, demonstrates thioether formation using Na₂S in DMF at elevated temperatures (80°C), which could be adapted for this compound . Characterization via NMR (¹H/¹³C) and mass spectrometry (e.g., ESI-MS) is essential to confirm purity and structure, as seen in for related benzylsulfanyl derivatives .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- X-ray crystallography : For unambiguous structural determination. highlights the use of SHELX software (SHELXL/SHELXS) for refining crystallographic data, achieving an R-factor of 0.032, which is critical for resolving bond lengths and dihedral angles (e.g., the 58.40° angle between aromatic rings in a similar compound) .

- NMR spectroscopy : To confirm substituent positions and purity.

- Mass spectrometry : As demonstrated in and , high-resolution MS (e.g., ESI-TOF) provides molecular weight validation .

Advanced Research Questions

Q. Q3. How can crystallographic data inform the understanding of intermolecular interactions in this compound?

Methodological Answer: X-ray crystallography reveals non-covalent interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) that stabilize the crystal lattice. For instance, shows that π-π interactions between pyridine and benzene rings (centroid distances ~3.8 Å) and C–H⋯O hydrogen bonds contribute to structural stability in related compounds . Using SHELXL for refinement (as in ), researchers can quantify these interactions and predict solubility or reactivity trends .

Q. Q4. How might researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Antioxidant assays : describes DPPH and ABTS radical scavenging protocols, where a compound’s activity is quantified via UV-Vis spectroscopy (e.g., 22.7% and 80.4% inhibition for a benzylsulfanyl derivative) .

- Antiproliferative assays : and outline cell-based assays (e.g., against U-937 or SK-MEL-1 lines) using MTT or SRB staining, with IC₅₀ calculations to assess potency . Dose-response curves and controls (e.g., cisplatin) are critical for validating results.

Q. Q5. How can contradictions in reported bioactivity data be resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:

- Standardize protocols : Use validated methods from , such as HPLC for compound purity verification, to eliminate batch-to-batch variability .

- Replicate studies : Cross-validate results in multiple labs, as done in for sulfonamide derivatives .

- Computational modeling : Predict structure-activity relationships (SAR) using docking studies to identify key functional groups (e.g., nitro or benzylsulfanyl moieties) influencing activity.

Methodological Challenges

Q. Q6. What are the challenges in optimizing synthetic yield for this compound?

Methodological Answer: Yield optimization requires addressing:

- Steric hindrance : The nitro and benzylsulfanyl groups may impede reaction kinetics. Strategies include using bulky solvents (e.g., toluene) to reduce side reactions.

- Byproduct formation : Monitor reactions via TLC or LC-MS (as in ) and employ purification techniques like column chromatography with gradients optimized for nitroaromatics .

Q. Q7. How can researchers validate the stability of this compound under experimental conditions?

Methodological Answer: